N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a quinoline group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and quinoline derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Palladium-catalyzed cross-coupling reactions: These reactions are often employed to form carbon-nitrogen bonds between the benzo[d][1,3]dioxole and piperidine moieties.
Nucleophilic substitution reactions: These reactions are used to introduce the quinoline group into the piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the production.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Substitution reactions can introduce new substituents onto the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and neurological disorders.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide: is structurally similar to other compounds containing benzo[d][1,3]dioxole and quinoline moieties.
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-quinolin-8-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(24-16-6-7-18-20(13-16)28-14-27-18)25-11-8-17(9-12-25)29-19-5-1-3-15-4-2-10-23-21(15)19/h1-7,10,13,17H,8-9,11-12,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHGJURYBCBEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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